![molecular formula C21H25FN4O2 B5578987 7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated indole derivatives often involves multi-step reactions, starting from suitable precursors to introduce the fluorine atom and the complex side chains. An example includes the synthesis of novel derivatives with anti-inflammatory and antimicrobial activity, where fluorophenyl-indole compounds are obtained in excellent yield through condensation and subsequent reactions (S. Rathod et al., 2008). This suggests that the synthesis of the specified molecule would similarly involve strategic functionalization of the indole core and careful introduction of the oxadiazol and piperidinyl groups.

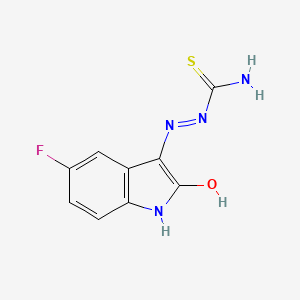

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom which can significantly influence the molecule's electronic distribution and chemical reactivity. The addition of complex side chains like isopropyl-oxadiazol and piperidinyl groups further contributes to the molecule's three-dimensional structure and its interaction with biological targets. Crystal structure analysis, similar to what was conducted by Y. Vaksler et al. (2023) on related compounds, provides insights into the arrangement of atoms and the spatial configuration, crucial for understanding its interaction mechanisms (Y. Vaksler et al., 2023).

Chemical Reactions and Properties

The presence of fluorine in indole derivatives typically enhances their chemical stability and affects their reactivity towards nucleophilic substitution reactions. The oxadiazol and piperidinyl groups introduce additional reactive sites, potentially influencing the molecule's ability to undergo various chemical transformations. Research on similar fluorinated compounds has shown selective reactivity, particularly in the development of ligands for receptors, highlighting the molecule's potential for specificity in chemical reactions (M. B. van Niel et al., 1999).

Applications De Recherche Scientifique

Serotonin 5-HT2 Antagonists

Research on indole derivatives, similar in structure to the query compound, has led to the discovery of selective serotonin 5-HT2 antagonists. These compounds demonstrate high affinity for 5-HT2 receptors while showing selectivity over dopamine D2 receptors and alpha 1 adrenoceptors. Their pharmacological activities include potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of central 5-HT2 receptor antagonism. Such compounds, owing to their receptor binding profiles and oral activity, could have implications for treating disorders related to serotonin dysregulation (Andersen et al., 1992).

Antimicrobial and Anti-inflammatory Activities

Novel derivatives of fluoro and isopropyl-indole compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies indicate that such compounds can exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents for treating infections and inflammation (Rathod et al., 2008).

Radiopharmaceuticals for Tau Imaging

Indole-based radiopharmaceuticals, such as Fluorine-18 labeled compounds, have been developed for imaging tau pathologies in neurodegenerative diseases. These compounds bind to paired helical filaments of tau, allowing for the visualization of tau aggregates in the brain using PET imaging. This research represents a significant step forward in the diagnosis and study of diseases like Alzheimer's (Shoup et al., 2013).

GPR119 Agonists for Anti-diabetic Therapy

Indoline-based compounds, including those incorporating isopropyl and oxadiazolyl substituents, have been identified as potent GPR119 agonists. These compounds exhibit significant effects in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion, demonstrating potential as anti-diabetic agents (Sato et al., 2014).

Anticancer Activity

Indole-thiazolidinone hybrid structures have been synthesized and shown to possess anticancer activity. These compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage, highlighting their potential as anticancer therapeutics (Kryshchyshyn-Dylevych et al., 2021).

Orientations Futures

Given the presence of both an indole and a 1,2,4-oxadiazole ring in this molecule, it could be of interest in medicinal chemistry research. Both of these structural motifs are found in a variety of biologically active compounds, so this molecule could potentially be used as a starting point for the development of new drugs .

Propriétés

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-12(2)20-24-21(28-25-20)14-6-5-9-26(11-14)18(27)10-16-13(3)23-19-15(16)7-4-8-17(19)22/h4,7-8,12,14,23H,5-6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUUMVDOPIXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCC(C3)C4=NC(=NO4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)